5,5-Dimethylcyclohex-2-enon

Übersicht

Beschreibung

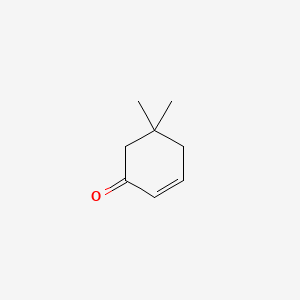

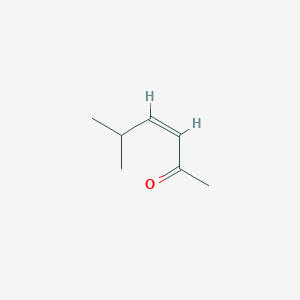

5,5-Dimethylcyclohex-2-enone: is an organic compound with the molecular formula C8H12O. It is a derivative of cyclohexenone, characterized by the presence of two methyl groups at the 5-position of the cyclohexene ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various synthetic processes.

Wissenschaftliche Forschungsanwendungen

5,5-Dimethylcyclohex-2-enone has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: It serves as a building block for the synthesis of biologically active compounds.

Medicine: It is involved in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: It is used in the production of fine chemicals and as a precursor for various industrial processes.

Wirkmechanismus

Target of Action

5,5-Dimethylcyclohex-2-enone is a type of tetraketone, a significant class of oxygen-containing organic compounds . These compounds have diversified biological potencies and are known for their antioxidant activity .

Mode of Action

The compound is prepared by applying a simple Knoevenagel-Michael cascade procedure with 1,3-dicarbonyl compound and aldehydes . In the course of this reaction, an intermediate is formed, which undergoes deprotonation of active methylene by the lone pair of 2-aminopyrazine, resulting in the formation of a Knoevenagel adduct .

Biochemical Pathways

The compound is involved in multi-component reactions (MCRs), which are becoming one of the frontiers of organic synthesis . These reactions address the complexity and diversity in organic transformations . By varying reagents, molecular complexity, diversity, as well as predefined functionality, can be easily attained in MCRs .

Result of Action

The compound shows significant antioxidant activity, as checked by different procedures like DPPH, ABTS, and TAC . This suggests that it could potentially neutralize harmful free radicals in the body, thereby preventing oxidative stress and associated diseases.

Action Environment

The action of 5,5-Dimethylcyclohex-2-enone can be influenced by environmental factors. For instance, the compound undergoes photocycloaddition to ethylidenemalononitrile to give 5-oxobicyclo[4.2.0]octane-7,7-dicarbonitriles . This suggests that light exposure could potentially affect the compound’s action, efficacy, and stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 5,5-Dimethylcyclohex-2-enone can be synthesized through several methods. One common approach involves the Knoevenagel-Michael cascade reaction . This method utilizes a 1,3-dicarbonyl compound and an aldehyde in the presence of a catalyst such as 2-aminopyrazine . Another method involves the reaction of dimedone with oxalyl chloride in toluene, followed by the addition of lithium wire and 1,4-dichlorobutane in anhydrous diethyl ether .

Industrial Production Methods: Industrial production of 5,5-Dimethylcyclohex-2-enone typically involves large-scale application of the Knoevenagel-Michael cascade reaction due to its efficiency and simplicity. The use of environmentally benign catalysts and solvents is preferred to minimize waste and reduce environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions: 5,5-Dimethylcyclohex-2-enone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding diketones.

Reduction: Reduction reactions can convert it to 5,5-dimethylcyclohexanone.

Substitution: It can participate in substitution reactions, particularly at the 2-position of the cyclohexene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products:

Oxidation: Formation of diketones.

Reduction: Formation of 5,5-dimethylcyclohexanone.

Substitution: Formation of halogenated derivatives.

Vergleich Mit ähnlichen Verbindungen

3-Amino-5,5-dimethylcyclohex-2-enone: Used in the synthesis of heterocyclic compounds.

3-Hydroxy-5,5-dimethylcyclohex-2-enone: Another derivative with similar reactivity.

Uniqueness: 5,5-Dimethylcyclohex-2-enone is unique due to its specific substitution pattern, which imparts distinct reactivity compared to other cyclohexenone derivatives. Its ability to undergo a wide range of chemical reactions makes it a versatile intermediate in organic synthesis.

Eigenschaften

IUPAC Name |

5,5-dimethylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-8(2)5-3-4-7(9)6-8/h3-4H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDDGRARTNILYAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC=CC(=O)C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80196990 | |

| Record name | 2-Cyclohexenone, 5,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4694-17-1 | |

| Record name | 2-Cyclohexenone, 5,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004694171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyclohexenone, 5,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 5,5-dimethylcyclohex-2-enone?

A1: The molecular formula of 5,5-dimethylcyclohex-2-enone is C8H12O, and its molecular weight is 124.18 g/mol.

Q2: What spectroscopic data is available for characterizing 5,5-dimethylcyclohex-2-enone?

A2: Various spectroscopic techniques, including NMR and IR, are used to characterize 5,5-dimethylcyclohex-2-enone. For example, researchers have used 1H NMR to confirm the tautomerization of an enol-imine to 3-benzylamino-5,5-dimethylcyclohex-2-enone by observing changes in the spectra over time. []

Q3: Is 5,5-dimethylcyclohex-2-enone stable under standard storage conditions?

A3: While specific stability data isn't provided in the provided papers, researchers have successfully stored a derivative, the enol-imine tautomer of 3-benzylamino-5,5-dimethylcyclohex-2-enone, under refrigeration for over six months without degradation. []

Q4: What is the role of 5,5-dimethylcyclohex-2-enone in organic synthesis?

A4: 5,5-dimethylcyclohex-2-enone is a valuable building block in organic synthesis. It is frequently used as a reactant in various reactions, including photocycloadditions, aldol condensations, and multicomponent reactions. [, , , ]

Q5: Can you provide examples of reactions where 5,5-dimethylcyclohex-2-enone acts as a key building block?

A5: Certainly. 5,5-Dimethylcyclohex-2-enone readily participates in the following reactions:

- Biginelli Reaction: It can be used to synthesize methylenebis(3-hydroxy-5,5-dimethylcyclohex-2-enones), hexahydroxanthene-1,8-diones, and hexahydroacridine-1,8-diones under specific conditions. []

- Synthesis of 9,10-Diarylacridine-1,8-dione Derivatives: It reacts with benzaldehydes and 1,3-dicarbonyl compounds in an ionic liquid medium to synthesize these derivatives. []

- Formation of 2-Mercaptonaphthalen-1-yl)methyl)-3-hydroxy-5,5-dimethylcyclohex-2-enones: It condenses with naphthalene-2-thiol and aldehydes in the presence of a specific ionic liquid catalyst. []

Q6: How do steric factors influence reactions involving 5,5-dimethylcyclohex-2-enone?

A6: Steric hindrance from the two methyl groups at the 5-position of 5,5-dimethylcyclohex-2-enone plays a significant role in reaction selectivity. For instance, in titanium tetrachloride-mediated reactions with α-keto esters:

- 5,5-Dimethylcyclohex-2-enone yields Baylis-Hillman adducts exclusively. [, ]

- Cyclohex-2-enone (without the methyl groups) predominantly forms aldol adducts with high syn-diasteroselectivity, highlighting the steric influence of the methyl groups. [, ]

Q7: Are there examples where 5,5-dimethylcyclohex-2-enone is used in green chemistry approaches?

A7: Yes, researchers have developed green synthesis methods employing 5,5-dimethylcyclohex-2-enone:

- Synthesis of 2,2′-Arylmethylene Bis(3-hydroxy-5,5-dimethylcyclohex-2-enone): This reaction uses L-histidine as a catalyst and an ionic liquid as a recyclable solvent. [, ]

- Synthesis of 1,4-Diarylquinoline Derivatives: This reaction utilizes a DBU catalyst and microwave irradiation. []

Q8: Have computational methods been applied to study 5,5-dimethylcyclohex-2-enone and its reactions?

A8: While the provided papers primarily focus on experimental work, computational chemistry can offer valuable insights into reaction mechanisms and molecular properties. For example, it could be used to model the transition states and intermediates involved in the various reactions of 5,5-dimethylcyclohex-2-enone.

Q9: How do structural modifications to 5,5-dimethylcyclohex-2-enone influence its reactivity?

A9: Modifications, particularly at the 3-position, can significantly impact reactivity.

- 3-Halogenocyclohex-2-enones: The presence of a halogen at the 3-position allows for nucleophilic substitution reactions with amines like piperidine. The rate of substitution is influenced by steric factors from substituents on the cyclohexenone ring. []

- 3-Aminocyclohex-2-enones: These derivatives can react with methyl vinyl ketone, leading to diverse products depending on the reaction conditions. For instance, in xylene, a unique tetracyclic product is formed, while in the absence of acid, a hexahydro pyranoquinoline is obtained. []

Q10: How does the nitrogen substituent in enamine derivatives of 5,5-dimethylcyclohex-2-enone affect C-N bond rotation?

A10: Research indicates that the rotational barrier around the C-N bond in N,N-disubstituted 3-amino-5,5-dimethylcyclohex-2-enones is influenced by the inductive and steric effects of the nitrogen substituents. Larger substituents increase steric hindrance and influence the barrier to rotation. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1593442.png)

![8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1593454.png)